N-[(2-tert-butyltetrazol-5-yl)methyl]-1-[4-(1,3-dioxolan-2-yl)phenyl]methanamine
Description
N-[(2-tert-butyltetrazol-5-yl)methyl]-1-[4-(1,3-dioxolan-2-yl)phenyl]methanamine is a complex organic compound that features a tetrazole ring, a tert-butyl group, and a dioxolane ring
Properties
IUPAC Name |
N-[(2-tert-butyltetrazol-5-yl)methyl]-1-[4-(1,3-dioxolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-16(2,3)21-19-14(18-20-21)11-17-10-12-4-6-13(7-5-12)15-22-8-9-23-15/h4-7,15,17H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHOIMXGSXPEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CNCC2=CC=C(C=C2)C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multiple steps involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-tert-butyltetrazol-5-yl)methyl]-1-[4-(1,3-dioxolan-2-yl)phenyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while reduction could produce simpler amines or alcohols.
Scientific Research Applications
N-[(2-tert-butyltetrazol-5-yl)methyl]-1-[4-(1,3-dioxolan-2-yl)phenyl]methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as part of a drug discovery program.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2-tert-butyltetrazol-5-yl)methyl]-1-[4-(1,3-dioxolan-2-yl)phenyl]methanamine exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives and compounds featuring tert-butyl and dioxolane groups. Examples include:
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
tert-Butyl compounds: Molecules featuring the tert-butyl group attached to different functional groups.
Dioxolane compounds: Compounds with the dioxolane ring but different side chains.
Uniqueness
What sets N-[(2-tert-butyltetrazol-5-yl)methyl]-1-[4-(1,3-dioxolan-2-yl)phenyl]methanamine apart is the combination of these functional groups in a single molecule, which may confer unique chemical and biological properties not found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
